molecular formula C16H20N2O8 B14173390 Bis(2-nitrobutyl) benzene-1,2-dicarboxylate CAS No. 4131-84-4

Bis(2-nitrobutyl) benzene-1,2-dicarboxylate

Cat. No.: B14173390
CAS No.: 4131-84-4
M. Wt: 368.34 g/mol
InChI Key: SETMKNVSYWZWJW-UHFFFAOYSA-N
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Description

Bis(2-nitrobutyl) benzene-1,2-dicarboxylate is an organic compound with the molecular formula C16H20N2O8 It is characterized by the presence of two nitrobutyl groups attached to a benzene ring, which is further connected to two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-nitrobutyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 2-nitrobutanol. The reaction is usually catalyzed by acidic catalysts such as sulfuric acid or non-acidic catalysts like titanate or stannous oxide. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of reactants and catalysts, with efficient removal of by-products to ensure high yield and purity. The final product is typically purified through processes such as neutralization, washing, decolorization, and pressure filtration .

Chemical Reactions Analysis

Types of Reactions

Bis(2-nitrobutyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Bis(2-nitrobutyl) benzene-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-nitrobutyl) benzene-1,2-dicarboxylate involves its interaction with molecular targets through its nitro and ester groups. The nitro groups can undergo redox reactions, while the ester groups can participate in hydrolysis and substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-nitrobutyl) benzene-1,2-dicarboxylate is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activities. This sets it apart from other similar compounds that primarily contain alkyl or aryl groups without nitro functionalities .

Properties

CAS No.

4131-84-4

Molecular Formula

C16H20N2O8

Molecular Weight

368.34 g/mol

IUPAC Name

bis(2-nitrobutyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C16H20N2O8/c1-3-11(17(21)22)9-25-15(19)13-7-5-6-8-14(13)16(20)26-10-12(4-2)18(23)24/h5-8,11-12H,3-4,9-10H2,1-2H3

InChI Key

SETMKNVSYWZWJW-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C1=CC=CC=C1C(=O)OCC(CC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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